molecular formula C9H12BrNO3 B7767345 (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide

Cat. No.: B7767345
M. Wt: 262.10 g/mol
InChI Key: YENJJZAVLSPBIZ-QRPNPIFTSA-N
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Description

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an aminooxy group attached to the second carbon of the propanoic acid chain, with a phenyl group attached to the third carbon. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide typically involves the reaction of a suitable precursor with hydroxylamine. One common method involves the use of a protected amino acid derivative, which undergoes a series of reactions to introduce the aminooxy group. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction, but they often involve the use of solvents such as water, methanol, or dichloromethane, and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can yield amines. Substitution reactions can produce a variety of products depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein modification.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2S)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide include other amino acid derivatives with aminooxy groups, such as (2S)-2-(Aminooxy)-3-methylbutanoic acid and (2S)-2-(Aminooxy)-3-ethylpentanoic acid.

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a phenyl group attached to the third carbon of the propanoic acid chain. This structure imparts unique chemical properties and reactivity, making it valuable for specific scientific research applications.

Properties

IUPAC Name

(2S)-2-aminooxy-3-phenylpropanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENJJZAVLSPBIZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)ON.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)ON.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73086-97-2
Record name Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73086-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-carboxy-3-phenylpropoxyammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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